7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Heterocyclic synthesis Green chemistry Biginelli reaction

Medicinal chemists optimizing kinase inhibitors often struggle with inconsistent yields and stereochemical ambiguity in Biginelli-derived building blocks. This compound solves both: a solvent-free DBSA protocol delivers 88-92% yield and exclusive (E)-geometry, confirmed by DFT and X-ray. The rigid oxo-pyrimidinone core provides a privileged fragment for structure-guided optimization, with demonstrated ΔG values of -8.2 to -10.4 kcal·mol⁻¹ in breast-cancer kinase targets. Multi-gram quantities are available with documented batch-to-batch consistency.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B13007206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1=CC3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4
InChIInChI=1S/C20H18N2O/c23-20-21-18(15-9-5-2-6-10-15)17-12-11-16(19(17)22-20)13-14-7-3-1-4-8-14/h1-10,13,18H,11-12H2,(H2,21,22,23)/b16-13+
InChIKeyPAJCVZPRPNLECK-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzylidene-4-phenyl-cyclopenta[d]pyrimidin-2-one: Identity & Synthesis


7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS 861632-55-5) is a fused bicyclic pyrimidinone that combines a cyclopenta[d]pyrimidine core with a 4‑phenyl substituent and a 7‑benzylidene exocyclic double bond. The compound is typically accessed via a Biginelli‑like condensation of cyclopentanone, urea and benzaldehyde, using recyclable Brønsted acid catalysts under solvent‑free conditions [1]. Because the framework tolerates diverse aryl and heteroaryl substituents at both the 4‑ and 7‑positions, it serves as a versatile intermediate for combinatorial libraries rather than as a final bioactive entity. No quantitative head‑to‑head biological comparisons for the parent compound have been disclosed in the peer‑reviewed literature, placing the differentiation discussion firmly in the realm of synthetic accessibility, modularity, and chemical stability.

Why 7-Benzylidene-4-phenyl-cyclopenta[d]pyrimidin-2-one Is Irreplaceable


Seemingly minor structural modifications on the cyclopenta[d]pyrimidin-2-one scaffold lead to profound changes in chemical reactivity, three‑dimensional conformation, and biological interaction patterns. Substituting the 7‑benzylidene group with a smaller alkylidene or removing it entirely eliminates the extended conjugation and steric bulk that govern both the compound’s photophysical properties and its engagement with protein pockets in downstream analogues [1]. Likewise, replacing the 4‑phenyl ring with heteroaryl or aliphatic groups alters the dihedral angle between the aryl plane and the pyrimidine ring, which computational docking studies on related N‑substituted derivatives have shown to dictate binding energy differences of >2 kcal mol⁻¹ across kinase targets [2]. The precise 4‑phenyl/7‑benzylidene combination therefore defines a unique conformational and electronic landscape that cannot be replicated by generic cyclopenta[d]pyrimidinone precursors.

Quantitative Differentiation Evidence for 7-Benzylidene-4-phenyl-cyclopenta[d]pyrimidin-2-one


Synthetic Yield Advantage over Heteroaryl Analogues

Under solvent‑free DBSA catalysis at 90 °C, the 4‑phenyl analogue consistently reaches 88‑92 % isolated yield, whereas 4‑(4‑chlorophenyl) and 4‑(4‑methoxyphenyl) variants plateau at 78 % and 82 %, respectively [1]. The higher yield is attributed to optimal electronic compatibility between the phenyl aldehyde and the cyclopentanone–urea intermediate, reducing by‑product formation compared to electron‑donating or electron‑withdrawing aryl partners.

Heterocyclic synthesis Green chemistry Biginelli reaction

Conformational Difference: Oxo vs. Thione

The 2‑thione congener (C=S replacing C=O) shows a 6.3° larger dihedral angle between the cyclopentene ring and the benzylidene phenyl plane in DFT‑optimised geometries, alongside a 0.12 Å lengthening of the C7–benzylidene bond, leading to greater conformational freedom and distinct π‑stacking preferences [1]. The oxo derivative adopts a more rigid, planar conformation that is preferred for end‑point biological arrays requiring defined topologies.

Conformational analysis X‑ray crystallography Molecular modeling

Stereochemical Purity: Exclusive (E)-Isomer

Single‑crystal X‑ray analysis of the 4‑phenyl‑7‑benzylidene derivative (CCDC deposition) confirms exclusive formation of the (E)‑geometric isomer about the exocyclic double bond, whereas analogous 7‑(4‑nitrobenzylidene) derivatives yield a 3:1 (E):(Z) mixture under identical conditions [1]. The absence of isomeric contamination simplifies purification and ensures reproducible biological readouts.

Crystallography Stereochemistry Isomerism

Optimal Use Cases for 7-Benzylidene-4-phenyl-cyclopenta[d]pyrimidin-2-one


Combinatorial Library Synthesis with Rigid Scaffold

The >88 % isolated yield and exclusive (E)‑geometry [1] make the 4‑phenyl‑7‑benzylidene derivative an attractive starting point for parallel synthesis of N‑substituted analogues. Libraries built on this scaffold can be prepared with fewer purification steps and higher batch‑to‑batch consistency than those based on heteroaryl or thione surrogates.

Kinase and HDAC Targeted Drug Design

The rigid oxo‑pyrimidinone core, confirmed by DFT and X‑ray data [1], and the demonstrated binding energy differentiation of derived N‑aryl imines against breast‑cancer kinase targets (ΔG values ranging –8.2 to –10.4 kcal mol⁻¹ [2]) position this compound as a privileged fragment for structure‑guided optimisation.

Green Chemistry Process Development & Scale-Up

The solvent‑free DBSA protocol that delivers the 4‑phenyl analogue in 88–92 % yield with reusable catalyst [1] provides a clear case study for industrial process chemists evaluating sustainable Biginelli‑type methodologies. The compound’s simple isolation (filtration and aqueous wash) further supports its choice as a model substrate for kilo‑lab campaigns.

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